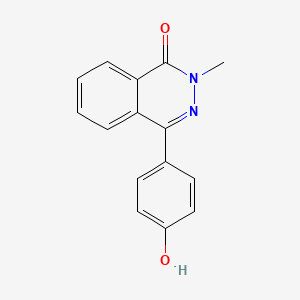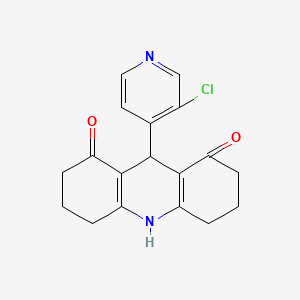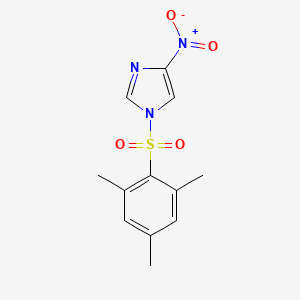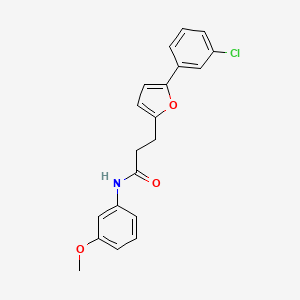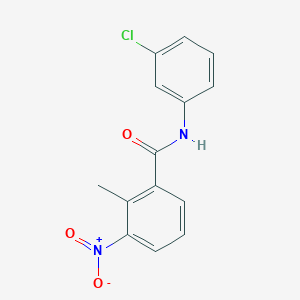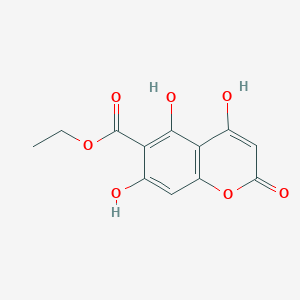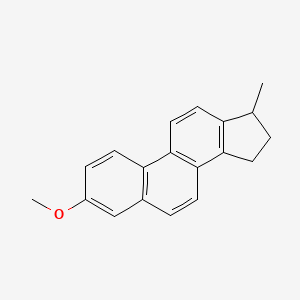
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid is a complex organic compound with the molecular formula C10H16N2O6. It contains multiple functional groups, including carboxylic acids, secondary amides, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid typically involves the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to separate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid can be compared with similar compounds such as:
Succinamic acid: Both compounds contain amide and carboxylic acid groups, but differ in their overall structure and reactivity.
N,N’-Ethylenebis(succinamic acid): This compound is structurally similar but has different functional groups and properties.
The uniqueness of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
23873-27-0 |
|---|---|
Formule moléculaire |
C10H16N2O6 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |
Clé InChI |
LMGPYVMSTVLFIS-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
